Datiscin
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Overview
Description
Datiscin is a flavonoid glycoside compound with the molecular formula C27H30O15 datiscetin 3-rutinoside and is found in the plant Datisca cannabina. This compound is characterized by its complex structure, which includes multiple hydroxyl groups and glycosidic linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of datiscin typically involves the extraction from natural sources such as Datisca cannabina. The process includes:
Extraction: The plant material is subjected to solvent extraction using methanol or ethanol.
Purification: The extract is then purified using chromatographic techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it would likely follow similar extraction and purification methods on a larger scale. Optimization of solvent use and purification steps would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
Datiscin undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic conditions using hydrochloric acid or enzymatic hydrolysis with glycosidases.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced flavonoid derivatives.
Substitution: Aglycones and monosaccharides.
Scientific Research Applications
Datiscin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosidic bond cleavage and flavonoid chemistry.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of natural antioxidants and preservatives.
Mechanism of Action
The mechanism of action of datiscin involves its interaction with various molecular targets:
Antioxidant Activity: this compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: This compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
Datiscanin: Another glycoside of datiscetin found in Datisca cannabina.
Quercetin: A flavonoid with similar antioxidant properties but different glycosidic linkages.
Rutin: Similar to datiscin but with different sugar moieties attached to the flavonoid core.
Uniqueness
This compound is unique due to its specific glycosidic linkage and the presence of both glucose and rhamnose sugars. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H30O15 |
---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(2-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-10(28)7-14(16)40-24(25)11-4-2-3-5-12(11)29/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1 |
InChI Key |
BJJCTXDEJUWVIC-QHWHWDPRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5O)O)O)O)O)O)O |
Origin of Product |
United States |
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